molecular formula C8H7N3O B133836 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide CAS No. 146767-59-1

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

Cat. No. B133836
M. Wt: 161.16 g/mol
InChI Key: VTWOTSSMNJVBTN-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide is a chemical compound that has been studied for its potential use in treating immune diseases . It has been described as a novel immunomodulator targeting Janus Kinase 3 (JAK3) . It has also been reported to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) .


Synthesis Analysis

In the chemical modification of a related compound, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .

Scientific Research Applications

Allosteric mGluR5 Antagonists

1H-Pyrrolo[2,3-c]pyridine-7-carboxamides, which are structurally related to 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide, have been identified as a new series of allosteric mGluR5 antagonists. These compounds show high in vitro potency and have been optimized for better aqueous solubility through modification of substituents on the heterocyclic scaffold (Koller et al., 2012).

Phosphodiesterase 4B (PDE4B) Inhibitors

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent PDE4B inhibitors. These compounds exhibited significant inhibition of TNF-α release from macrophages and represent promising leads for CNS diseases (Vadukoot et al., 2020).

ACC1 Inhibitors

Research on 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide derivatives has led to the discovery of potent ACC1 inhibitors. These inhibitors demonstrated significant in vivo pharmacodynamic activity, reducing the concentration of malonyl-CoA in xenograft tumors, and are considered promising for the treatment of cancer and fatty acid-related diseases (Mizojiri et al., 2019).

c-Met Inhibitors

Phenylpyrimidine-carboxamide derivatives containing the 1H-pyrrolo[2,3-b]pyridine moiety have been synthesized and evaluated as c-Met inhibitors. These compounds exhibited excellent cytotoxicity and selectivity against various cancer cell lines, indicating their potential as therapeutic agents (Zhu et al., 2016).

Gastric Acid Secretion Inhibitors

Novel 1H-pyrrolo[3,2-b]pyridines have shown potential as potent inhibitors of gastric acid secretion. The structure-activity relationship established in these studies indicates their utility in anti-secretory therapies (Palmer et al., 2008).

Monoamine Oxidase B Inhibitors

Studies on (pyrrolo-pyridin-5-yl)benzamides, related to 1H-pyrrolo[3,2-b]pyridine-5-carboxamide, have identified them as reversible MAO-B inhibitors. These compounds are BBB permeable and have shown a neuroprotective effect on cortical neurons, making them suitable for CNS-related applications (Tzvetkov et al., 2019).

Safety And Hazards

While specific safety and hazard information for 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide is not available in the search results, general safety measures for handling chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Research has been developing a class of 1H-Pyrrolo[3,2-b]pyridine derivatives targeting FGFR with development prospects . These compounds represent an attractive strategy for cancer therapy due to the essential role of abnormal activation of the FGFR signaling pathway in various types of tumors .

properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)7-2-1-5-6(11-7)3-4-10-5/h1-4,10H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWOTSSMNJVBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433696
Record name 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

CAS RN

146767-59-1
Record name 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AM Palmer, G Münch, C Brehm, PJ Zimmermann… - Bioorganic & medicinal …, 2008 - Elsevier
A series of novel 1H-pyrrolo[3,2-b]pyridines was prepared relying on a copper iodide catalyzed cyclization of 2-prop-1-ynylpyridin-3-amines. A structure–activity relationship was …
Number of citations: 38 www.sciencedirect.com
KS HAMMER, MS JONSSON, L KRUGER - ic.gc.ca
A compound of formula (Ia) or (Ib) or a pharmaceutically acceptable salt thereof. The compound is an inhibitor of a histone deacetylase, and as such is useful in terepy, eg in the …
Number of citations: 2 www.ic.gc.ca
LL de Lócio, APS do Nascimento… - Current …, 2022 - ingentaconnect.com
A peptic ulcer is a lesion located in the esophagus, stomach, and upper intestine, caused by an imbalance between acid secretion and the release of protective mucus. This pathology is …
Number of citations: 1 www.ingentaconnect.com
M Terajima, Y Kaneko-Kobayashi, N Nakamura… - European Journal of …, 2016 - Elsevier
Aberrant production of proinflammatory cytokines is linked to many autoimmune diseases, and their inhibition by small molecule compounds is considered beneficial. Here, we …
Number of citations: 12 www.sciencedirect.com
OC Ikonomov, D Sbrissa, A Shisheva - Toxicology and Applied …, 2019 - Elsevier
Through synthesis of two rare phosphoinositides, PtdIns(3,5)P 2 and PtdIns5P, the ubiquitously expressed phosphoinositide kinase PIKfyve is implicated in pleiotropic cellular functions. …
Number of citations: 35 www.sciencedirect.com
M Terajima - (No Title), 2018 - tsukuba.repo.nii.ac.jp
Chronic inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease are characterized by autoimmune responses, leading to the destruction of …
Number of citations: 5 tsukuba.repo.nii.ac.jp
寺嶋優臣 - 2018 - tsukuba.repo.nii.ac.jp
Chronic inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease are characterized by autoimmune responses, leading to the destruction of …
Number of citations: 2 tsukuba.repo.nii.ac.jp

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